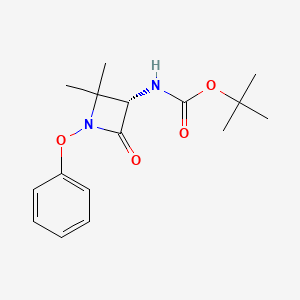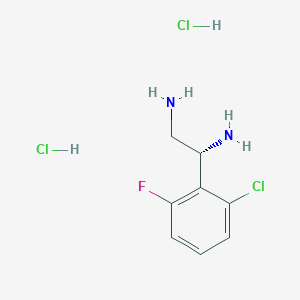
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol: is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of bromine atoms at the 5th and 7th positions, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the tetrahydroquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. For instance, the compound can be synthesized by dissolving 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol in a suitable solvent, followed by the addition of bromine in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential anticancer properties, particularly in the development of lanthanide complexes that exhibit cytotoxic activity against cancer cells . Additionally, it is used in the design of probes for mitochondrial imaging and chemodynamic therapy .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer research, the compound forms complexes with lanthanides that inhibit telomerase activity and induce DNA damage-mediated apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
5,7-Dibromo-8-hydroxyquinoline: Similar in structure but lacks the tetrahydroquinoline ring.
5,7-Dichloro-2-methyl-8-quinolinol: Similar but with chlorine atoms instead of bromine.
2-Methyl-8-hydroxyquinoline: Lacks the bromine atoms at the 5th and 7th positions.
Uniqueness: 5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the presence of both bromine atoms and the tetrahydroquinoline ring, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential anticancer activity make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H11Br2NO |
|---|---|
Molekulargewicht |
321.01 g/mol |
IUPAC-Name |
5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
InChI |
InChI=1S/C10H11Br2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |
InChI-Schlüssel |
GXXSPDXYAPQZST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1)C(=C(C=C2Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)

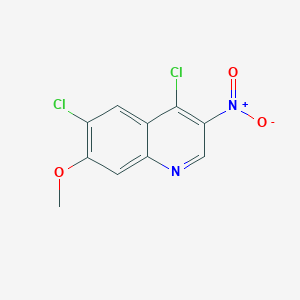
![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
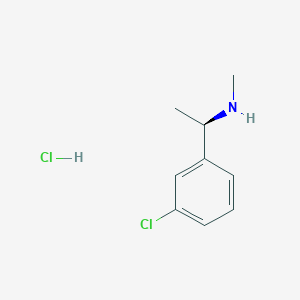
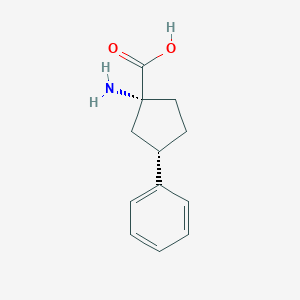
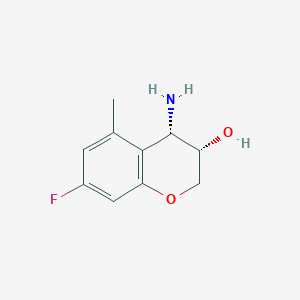

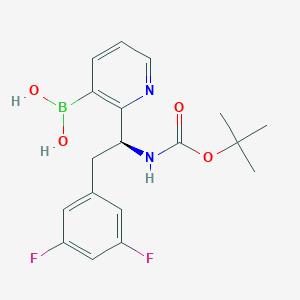
![Tert-Butyl 1-Oxo-6-Phenyl-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B13048647.png)
